molecular formula C13H11NO3 B6387133 5-(4-Hydroxymethylphenyl)nicotinic acid CAS No. 928148-47-4

5-(4-Hydroxymethylphenyl)nicotinic acid

Cat. No.: B6387133
CAS No.: 928148-47-4
M. Wt: 229.23 g/mol
InChI Key: IBCVUNYHZHSTOX-UHFFFAOYSA-N
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Description

5-(4-Hydroxymethylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxymethyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxymethylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxymethylbenzaldehyde with nicotinic acid under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach is the oxidation of 5-ethyl-2-methylpyridine with nitric acid, which produces nicotinic acid as an intermediate. This intermediate can then be further reacted with 4-hydroxymethylbenzaldehyde to yield the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxymethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amine group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product is 5-(4-Carboxyphenyl)nicotinic acid.

    Reduction: The major product is 5-(4-Hydroxymethylphenyl)aminonicotinic acid.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

5-(4-Hydroxymethylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxymethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act on nicotinic acid receptors, modulating lipid metabolism and reducing cholesterol levels. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxymethylphenyl)nicotinic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other nicotinic acid derivatives and enhances its utility in various applications.

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCVUNYHZHSTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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